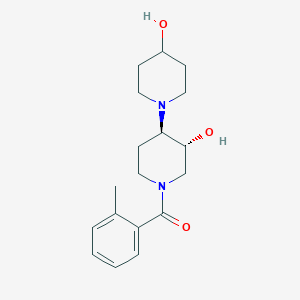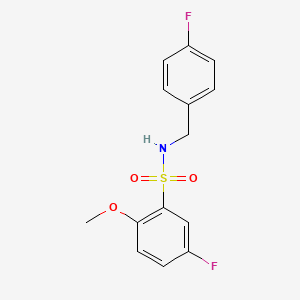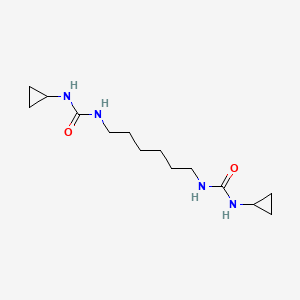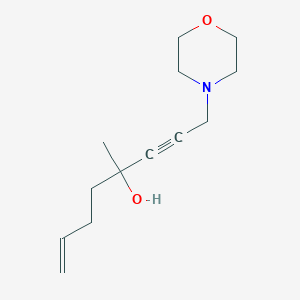
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanol, also known as Carbazochrome, is a synthetic compound that belongs to the group of organic molecules known as phenols. This compound is widely used in scientific research due to its unique properties, including its ability to act as an antioxidant and its potential for use in the treatment of various diseases.
Mécanisme D'action
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole exerts its effects through a variety of mechanisms. It has been shown to act as an antioxidant, scavenging free radicals and reducing oxidative stress in the body. Additionally, it has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress in the body, which can help to protect against cellular damage and reduce the risk of disease. Additionally, it has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been extensively studied, and its properties and effects are well understood. However, like any compound, there are limitations to its use. For example, it may not be suitable for use in certain experiments or with certain cell types.
Orientations Futures
There are many potential future directions for research on 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole. One area of interest is its potential use in the treatment of liver diseases, such as cirrhosis and hepatitis. Additionally, it may have potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
In conclusion, 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential applications in the treatment of liver diseases, cancer, and neurodegenerative disorders. While there are limitations to its use, it is a readily available and relatively inexpensive compound that is well understood by researchers. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole involves the reaction of 1-(9H-carbazol-9-yl)-3-chloro-2-propanol with 2-chlorophenol in the presence of a base. This reaction results in the formation of 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole as a white solid.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antioxidant properties, which can help to reduce oxidative stress in the body. Additionally, it has been studied for its potential use in the treatment of liver diseases, such as cirrhosis and hepatitis.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(2-chlorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-18-9-3-6-12-21(18)25-14-15(24)13-23-19-10-4-1-7-16(19)17-8-2-5-11-20(17)23/h1-12,15,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONJCMFDSVOLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dihydroxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5198114.png)
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B5198115.png)

![ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5198138.png)
![4-[(5-iodo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5198149.png)

![4-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5198170.png)

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5198196.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5198198.png)
![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B5198202.png)
![1-(2-bromobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5198218.png)

